molecular formula C11H24 B072203 Undecane CAS No. 1120-21-4

Undecane

Cat. No. B072203
CAS RN: 1120-21-4
M. Wt: 156.31 g/mol
InChI Key: RSJKGSCJYJTIGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Undecane can be synthesized through various chemical processes. One method involves the iodine-induced cyclization reaction of furans, which leads to the formation of 3,11-dioxatetracyclo[6.3.0.02,6.05,9]undecanes from furans in a short sequence (Lin, Wu, & Wu, 1997). Another approach for synthesizing undecane derivatives involves the Diels-Alder reactions of polyfluorocyclohexa-1,3-dienes, showcasing the versatility of undecane synthesis (Feast, Musgrave, & Preston, 1972).

Molecular Structure Analysis

The molecular structure of undecane and its derivatives has been extensively studied using crystallography and molecular dynamics. For example, the structure of 1-aza-5-stanna-5-chlorotricyclo[3.3.3.0]undecane reveals a trigonal bipyramidal environment around the tin atom, highlighting the complex geometries that undecane derivatives can adopt (Jurkschat, Tzschach, Meunier-Piret, & Meerssche, 1985).

Chemical Reactions and Properties

Undecane undergoes various chemical reactions, reflecting its diverse properties. The kinetics of the reactions of the hydroxyl radical with n-undecane has been studied, demonstrating its reactivity and the factors influencing its atmospheric lifetime (Phan & Li, 2017). Another study focuses on the radical-mediated transannulation reactions in humulene to produce substituted bicyclo[6.3.0]undeca-4,9-dienes, showcasing undecane's potential in organic synthesis (Blake, Gladwin, Pattenden, & Smithies, 1997).

Scientific Research Applications

  • Magnetic Colloids : A study by Kolchanov and Arefyev (2017) explored thermal gravitational convection in an undecane-based magnetic colloid. This research contributes to understanding convection in magnetic colloids, relevant for materials science and engineering applications (Kolchanov & Arefyev, 2017).

  • Pheromone Analogs : Haniotakis, Mavraganis, and Ragoussis (1989) synthesized 1,5,7-Trioxaspiro[5.5]undecane, an analog of a sex pheromone for the olive fruit fly. This research has implications in pest control and ecological studies (Haniotakis, Mavraganis, & Ragoussis, 1989).

  • Alarm-Defense in Ants : Regnier and Wilson (1968) identified undecane as an efficient spreading agent for formic acid in the alarm-defense system of Acanthomyops claviger ants. This finding is significant for understanding chemical communication in insects (Regnier & Wilson, 1968).

  • Synthesis of Sesquiterpenes : Constantino, Beatriz, and Silva (2000) reported the synthesis of a bicyclo[6.2.1]undecane structure, a model for furanoheliangolide sesquiterpenes, which are biologically active compounds (Constantino, Beatriz, & Silva, 2000).

  • Safety Assessment in Fragrances : Api et al. (2020) evaluated undecane for various toxicological endpoints, supporting its safe use in fragrances. This research is relevant for consumer safety and cosmetic industry regulations (Api et al., 2020).

  • Anti-Allergic and Anti-Inflammatory Effects : Choi, Kang, and Park (2020) investigated undecane's anti-allergic and anti-inflammatory activities, suggesting its potential in treating skin inflammatory disorders (Choi, Kang, & Park, 2020).

  • CCR8 Antagonists for Respiratory Diseases : Norman (2007) discussed the use of 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists, potentially treating respiratory diseases (Norman, 2007).

  • Hydrocarbon Production by Cold-Adapted Bacteria : Passarini et al. (2020) studied undecane production by bacteria from Antarctica, highlighting its potential in biofuel production (Passarini et al., 2020).

Safety And Hazards

Undecane is flammable and may be easily ignited by heat, sparks, or flames . Vapors may form explosive mixtures with air . It is recommended to keep undecane away from heat, sparks, open flames, and hot surfaces . In case of ingestion or contact with skin or eyes, immediate medical attention is advised .

properties

IUPAC Name

undecane
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InChI

InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3
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InChI Key

RSJKGSCJYJTIGS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC
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Molecular Formula

C11H24
Record name UNDECANE
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DSSTOX Substance ID

DTXSID9021689
Record name Undecane
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Molecular Weight

156.31 g/mol
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Physical Description

Undecane appears as a colorless liquid. Insoluble in water and less dense than water. Used to make other chemicals., Liquid, Clear liquid; [CAMEO]
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Boiling Point

384.6 °F at 760 mmHg (NTP, 1992), boiling point equals 385 °F, 195.9 °C, 195.00 to 198.00 °C. @ 760.00 mm Hg
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Flash Point

149 °F (NFPA, 2010), 300 °F, 62.0 °C (143.6 °F) - closed cup, 149 °F (65 °C) (open cup)
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Solubility

In water, 0.014 mg/L at 25 deg (critical evaluation of all available data), In water, 0.0044 mg/L at 25 °C, Miscible with ethyl alcohol, ether
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Density

0.74017 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7402 g/cu cm at 20 °C
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.4 (Air = 1)
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Vapor Pressure

0.41 [mmHg], 0.412 mm Hg at 25 °C
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Product Name

Undecane

Color/Form

Colorless liquid

CAS RN

1120-21-4, 61193-21-3
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Melting Point

-14.1 °F (NTP, 1992), -25.54 °C, -26.00 °C. @ 760.00 mm Hg
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Synthesis routes and methods I

Procedure details

6-(1-(3-Pyridinyl)-2-nitroethyl)-1-azabicyclo[2.2.2]octan-3-one (14.0 g, 0.046 mol) was dissolved in ethanol (200 mL), and then Raney nickel was added under nitrogen. The mixture was subjected to hydrogenolysis (40 psi H2) for 48 h and then filtered through Celite and concentrated by rotary evaporation to a crude brown residue. The residue was purified by column chromatography, using chloroform/methanol/ammonia (80:20:1, v/v) as eluent, to yield 3-pyridin-3-yl-1,5-diazatricyclo[5.2.2.0<2,6>]undecane as a yellow oil (8.0 g, 67%).
Name
6-(1-(3-Pyridinyl)-2-nitroethyl)-1-azabicyclo[2.2.2]octan-3-one
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Black-colored colorant particles having a polystyrene core and a polypyrrole shell were produced and the surfaces thereof were hydrophobized in the same manner as in Example 10 except that the dodecyl methacrylate used for the hydrophobization was replaced by octyl methacrylate (manufactured by Tokyo Chemical Industry Co., Ltd.). The resultant is subjected to a centrifugation and a solvent substitution, to thereby obtain an undecane dispersion [12A] of black-colored colorant particles having a polystyrene core and a polypyrrole shell. The particle concentration of the undecane dispersion [12A] was adjusted to 20% by mass, to thereby obtain a black ink [12B] as an ink for an EW element.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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